5,8-Dioxo-6-(pyridin-3-ylamino)-5,8-dihydronaphthalene-1-sulfonamide

STAT3 inhibitor IC50 antiproliferative activity

5,8-Dioxo-6-(pyridin-3-ylamino)-5,8-dihydronaphthalene-1-sulfonamide, commonly designated as LY5, is a synthetic small molecule characterized by a naphthalene-1-sulfonamide core substituted with a pyridin-3-ylamino group at the 6-position and a 5,8-dioxo moiety. It functions as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently implicated in oncogenic signaling pathways.

Molecular Formula C15H11N3O4S
Molecular Weight 329.3 g/mol
Cat. No. B15612385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dioxo-6-(pyridin-3-ylamino)-5,8-dihydronaphthalene-1-sulfonamide
Molecular FormulaC15H11N3O4S
Molecular Weight329.3 g/mol
Structural Identifiers
InChIInChI=1S/C15H11N3O4S/c16-23(21,22)13-5-1-4-10-14(13)12(19)7-11(15(10)20)18-9-3-2-6-17-8-9/h1-8,18H,(H2,16,21,22)
InChIKeyGSGMKINCHGAOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5,8-Dioxo-6-(pyridin-3-ylamino)-5,8-dihydronaphthalene-1-sulfonamide (LY5): A Selective STAT3 Inhibitor with Defined Pharmacological Profile


5,8-Dioxo-6-(pyridin-3-ylamino)-5,8-dihydronaphthalene-1-sulfonamide, commonly designated as LY5, is a synthetic small molecule characterized by a naphthalene-1-sulfonamide core substituted with a pyridin-3-ylamino group at the 6-position and a 5,8-dioxo moiety [1]. It functions as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently implicated in oncogenic signaling pathways [2]. LY5 was developed using an in silico site-directed fragment-based drug design strategy to target the STAT3 Src Homology 2 (SH2) domain, thereby interfering with STAT3 phosphorylation, dimerization, and subsequent transcriptional activity [1].

Beyond the STAT3 Inhibitor Class: Why LY5 Defies Direct Interchangeability


Although multiple small molecules are classified as STAT3 inhibitors, their mechanisms, selectivity profiles, and in vivo behaviors vary dramatically, rendering class-level substitution scientifically unsound. Many compounds, such as Stattic or S3I-201, inhibit STAT3 with different binding modes, divergent off-target effects, or limited oral bioavailability [1]. LY5's distinct binding to the SH2 domain, coupled with a unique selectivity window against other STAT family members and documented oral pharmacokinetics in preclinical models, precludes its interchange with structurally or mechanistically distinct STAT3 inhibitors [2].

5,8-Dioxo-6-(pyridin-3-ylamino)-5,8-dihydronaphthalene-1-sulfonamide: A Quantitative Comparative Evidence Guide for STAT3 Inhibition


STAT3 Inhibition Potency: LY5 Demonstrates Sub-Micromolar IC50 Superior to Classical STAT3 Inhibitors

In direct biochemical and cellular assays, LY5 (5,8-dioxo-6-(pyridin-3-ylamino)-5,8-dihydronaphthalene-1-sulfonamide) exhibits a STAT3 inhibitory IC50 of 0.5 μM, demonstrating significantly higher potency compared to the classical peptidomimetic STAT3 inhibitor S3I-201, which has a reported IC50 of 86 μM in analogous assays . This represents a 172-fold difference in potency.

STAT3 inhibitor IC50 antiproliferative activity

Selectivity Profile: LY5 Discriminates Between STAT3 and STAT1/STAT5, a Key Differentiator from Pan-STAT Inhibitors

LY5 demonstrates a defined selectivity window within the STAT family. In cellular assays, LY5 (0.25-1 μM) inhibited IL-6-induced STAT3 phosphorylation but did not inhibit IFN-γ-induced STAT1 phosphorylation or EGF-induced STAT5 phosphorylation . In contrast, the pan-STAT inhibitor Nifuroxazide inhibits STAT1, STAT3, and STAT5 with an IC50 of 3 μM against IL-6-induced STAT3 activation . This selectivity profile is critical for dissecting STAT3-specific signaling.

STAT3 selectivity STAT1 STAT5 off-target effects

Oral Bioavailability: LY5 Exhibits Favorable Oral Pharmacokinetics in Preclinical Species

LY5 demonstrates oral bioavailability in both mice and dogs, a property not shared by all STAT3 inhibitors [1]. For example, the widely used STAT3 inhibitor Stattic is typically administered intraperitoneally or intravenously in preclinical studies due to poor oral absorption [2]. While specific pharmacokinetic parameters (e.g., Cmax, AUC, t½) for LY5 are not fully detailed in the public domain, the reported oral activity in mouse tumor models at 40 mg/kg BID establishes its utility for oral dosing paradigms [1].

oral bioavailability pharmacokinetics in vivo mouse dog

In Vivo Antitumor Efficacy: LY5 Suppresses Tumor Growth in Multiple Xenograft Models

LY5 has demonstrated significant tumor growth inhibition in multiple in vivo xenograft models. In an MDA-MB-231 breast cancer model, intraperitoneal administration of LY5 at 5 mg/kg once daily for 21 days resulted in significant suppression of tumor growth [1]. Furthermore, oral administration of LY5 suppressed colon tumor growth in a mouse xenograft model [2]. In contrast, the STAT3 inhibitor Stattic has shown more variable in vivo efficacy and is often limited by its pharmacokinetic properties [3].

xenograft antitumor activity in vivo efficacy MDA-MB-231 colon cancer

Optimal Use Cases for 5,8-Dioxo-6-(pyridin-3-ylamino)-5,8-dihydronaphthalene-1-sulfonamide in Preclinical Oncology and Inflammation Research


In Vivo Tumor Xenograft Studies Requiring Oral Dosing

LY5 is well-suited for chronic oral dosing in mouse xenograft models of breast, colon, or sarcoma cancers, as demonstrated by its oral bioavailability and tumor growth suppression in published studies [1][2]. Its pharmacokinetic profile allows for convenient BID oral administration at 40 mg/kg, reducing the need for repeated IP injections.

STAT3-Specific Pathway Dissection in the Presence of Cytokine Crosstalk

When investigating STAT3-mediated signaling in cellular systems exposed to multiple cytokines (e.g., IL-6, IFN-γ, EGF), LY5's selective inhibition of STAT3 phosphorylation without affecting STAT1 or STAT5 provides a cleaner experimental tool compared to pan-STAT inhibitors . This is critical for studies aimed at isolating STAT3-specific transcriptional programs.

Combination Therapy Studies with Chemotherapeutics in STAT3-Addicted Cancers

LY5 has been shown to enhance the efficacy of doxorubicin, cisplatin, and MEK inhibitors in rhabdomyosarcoma cells, making it a valuable component in combination therapy screens targeting STAT3-dependent chemoresistance mechanisms [3]. Researchers investigating synthetic lethal interactions or resistance pathways in sarcoma or medulloblastoma can utilize LY5 to achieve robust STAT3 inhibition.

High-Throughput Screening (HTS) and Secondary Validation Assays

With a defined IC50 of 0.5 μM in biochemical assays and clear selectivity parameters, LY5 serves as an ideal positive control for high-throughput screens seeking novel STAT3 modulators. Its well-characterized binding to the SH2 domain enables its use in fluorescence polarization-based displacement assays for hit validation [4].

Quote Request

Request a Quote for 5,8-Dioxo-6-(pyridin-3-ylamino)-5,8-dihydronaphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.